molecular formula C15H10ClNO B8358082 2-Chloro-4-(naphthalen-1-yloxy)pyridine

2-Chloro-4-(naphthalen-1-yloxy)pyridine

Cat. No.: B8358082
M. Wt: 255.70 g/mol
InChI Key: XGJDRIYTMNXBHQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(naphthalen-1-yloxy)pyridine is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

2-chloro-4-naphthalen-1-yloxypyridine

InChI

InChI=1S/C15H10ClNO/c16-15-10-12(8-9-17-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI Key

XGJDRIYTMNXBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the method of Example 3, Step A, naphthalen-1-ol (909 mg, 6.31 mmol), 60% sodium hydride in mineral oil (252 mg, 6.31 mmol), and 2-chloro-4-nitropyridine (1.00 g, 6.31 mmol) afforded 2-chloro-4-(naphthalen-1-yloxy)pyridine (1.53 g, 95% yield) as an oil. 1H NMR (CDCl3) δ 8.22 (d, 1H), 7.93 (d, 1H), 7.86 (d, 1H), 7.81 (d, 1H), 7.48-7.56 (m, 3H), 7.21 (d, 1H), 6.79-6.83 (m, 2H).
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252 mg
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1 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of Example 137 A (4.50 g; 19.0 mmol) in phosphoryl chloride (50 ml) is heated to reflux temperature in the course of 1.5 h and stirred at this temperature overnight. The phosphoryl chloride is stripped off in vacuo, the residue is treated with ice water and the mixture is extracted with dichloromethane. The organic phase is washed with sat. NaHCO3 solution, dried (Na2SO4) and concentrated in vacuo. The residue is chromatographed on silica gel using toluene:EA (5:1).
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